molecular formula C7H2BrClFN B1501507 4-Bromo-2-chloro-6-fluorobenzonitrile CAS No. 218797-72-9

4-Bromo-2-chloro-6-fluorobenzonitrile

Cat. No.: B1501507
CAS No.: 218797-72-9
M. Wt: 234.45 g/mol
InChI Key: XNAXVVULCOGFOZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: The compound can be synthesized through the halogenation of benzene derivatives. This involves the stepwise introduction of bromine, chlorine, and fluorine atoms onto the benzene ring.

  • Nucleophilic Substitution Reactions: Another method involves nucleophilic substitution reactions where a benzene derivative with a leaving group is treated with halogenating agents to introduce the desired halogens.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Processes: Continuous flow reactors are also employed for large-scale production, offering advantages in terms of efficiency and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the nitrile group to carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the nitrile group to primary amines.

  • Substitution Reactions: Substitution reactions are common, where the halogen atoms on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the nitrile group.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and amides.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzonitrile is utilized in several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is employed in the design and synthesis of new medicinal compounds with potential therapeutic applications.

  • Industry: The compound finds use in the production of liquid crystals, OLED intermediates, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-6-fluorobenzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to produce active drug molecules. The molecular targets and pathways involved are determined by the specific biological or chemical processes it is designed to influence.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-6-fluorobenzonitrile: This compound has a similar structure but with different positions of the halogen atoms.

  • 4-Bromo-2-fluorobenzonitrile: This compound lacks the chlorine atom present in 4-Bromo-2-chloro-6-fluorobenzonitrile.

  • 2-Chloro-4-fluorobenzonitrile: This compound has a different halogen arrangement compared to the target compound.

Uniqueness: this compound is unique due to its specific arrangement of halogen atoms, which influences its reactivity and applications. The presence of multiple halogens on the benzene ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2-chloro-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAXVVULCOGFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693217
Record name 4-Bromo-2-chloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218797-72-9
Record name 4-Bromo-2-chloro-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218797-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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